(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine
Overview
Description
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine typically involves the bromination of thiophene followed by the introduction of the ethanamine group. One common method includes:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of Ethanamine Moiety: The brominated thiophene is then subjected to a reaction with an appropriate amine source under reductive amination conditions to form this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential biological activity. Brominated thiophenes have been studied for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their effects on various biological targets.
Industry
In the industry, this compound may be used in the development of new materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(5-fluorothiophen-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(5-iodothiophen-2-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
(1R)-1-(5-bromothiophen-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMETYMNLJOEL-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(S1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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